![molecular formula C16H18N4O B2913209 1-(7-(4-Ethylphenyl)-5-methyl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidin-6-yl)ethanone CAS No. 496039-87-3](/img/structure/B2913209.png)
1-(7-(4-Ethylphenyl)-5-methyl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidin-6-yl)ethanone
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Overview
Description
The compound “1-(7-(4-Ethylphenyl)-5-methyl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidin-6-yl)ethanone” is a derivative of the pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine . These compounds are known to have significant biological activity and are often used in the development of novel inhibitors .
Molecular Structure Analysis
The molecular structure of this compound is complex, with multiple rings including a pyrimidine and a triazole ring . The exact structure would need to be determined through techniques such as X-ray crystallography or NMR spectroscopy.Scientific Research Applications
Antibacterial Activity
The TP scaffold exhibits promising antibacterial properties. Researchers have synthesized various TP derivatives and evaluated their efficacy against bacterial strains. These compounds could potentially serve as novel antibiotics or contribute to drug development in the fight against bacterial infections .
Antifungal Potential
TP derivatives have demonstrated antifungal activity against pathogenic fungi. Their mode of action involves disrupting fungal cell membranes or inhibiting essential enzymes. These findings suggest that TP-based compounds could be explored further as antifungal agents .
Antiviral Applications
TPs have garnered attention due to their antiviral properties. Researchers have investigated their effectiveness against viruses such as influenza, HIV, and herpes. These compounds may interfere with viral replication or entry mechanisms, making them potential candidates for antiviral drug development .
Antiparasitic Properties
Studies have explored TP derivatives as antiparasitic agents. They exhibit activity against protozoan parasites responsible for diseases like malaria and leishmaniasis. Further research could uncover their mechanisms of action and optimize their efficacy .
Anticancer Potential
TP compounds have shown promise in cancer research. Their cytotoxic effects on cancer cells have been studied, and they may act through various pathways, including inhibition of cell proliferation and induction of apoptosis. Researchers continue to investigate TP derivatives as potential anticancer drugs .
Cardiovascular Vasodilators
Some TP analogs exhibit vasodilatory effects, making them relevant in cardiovascular research. These compounds may impact blood vessel dilation and blood flow regulation, potentially aiding in the treatment of cardiovascular diseases .
Coordination Compounds
TPs serve as versatile linkers in coordination chemistry. Their coordination compounds with various metals have been studied for their interactions in biological systems. These complexes could have applications in drug delivery, imaging, or catalysis .
Other Potential Applications
Beyond the mentioned fields, TP derivatives have been investigated for their analgesic, anti-inflammatory, and herbicidal properties. Researchers continue to explore novel applications, making this scaffold an exciting area of study .
Safety And Hazards
properties
IUPAC Name |
1-[7-(4-ethylphenyl)-5-methyl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidin-6-yl]ethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N4O/c1-4-12-5-7-13(8-6-12)15-14(11(3)21)10(2)19-16-17-9-18-20(15)16/h5-9,15H,4H2,1-3H3,(H,17,18,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SUJSBXZLDMPWSY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)C2C(=C(NC3=NC=NN23)C)C(=O)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.34 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(7-(4-Ethylphenyl)-5-methyl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidin-6-yl)ethanone |
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